Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride
Description
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride is a nitro-substituted pyridine derivative featuring an aminoacetate ester moiety and a hydrochloride salt. Its synthesis involves nucleophilic substitution between 2-chloro-3-nitropyridine and ethyl 2-aminoacetate hydrochloride in the presence of triethylamine, followed by refluxing in ethanol and purification via column chromatography . The 3-nitro group on the pyridine ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon and influencing reactivity in downstream reactions. The hydrochloride salt form improves stability and solubility in polar solvents, making it suitable for pharmaceutical intermediate applications .
Properties
IUPAC Name |
ethyl 2-[(3-nitropyridin-2-yl)amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4.ClH/c1-2-16-8(13)6-11-9-7(12(14)15)4-3-5-10-9;/h3-5H,2,6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLUSTSQMLJXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-nitropyridin-2-amine with Ethyl Bromoacetate
-
- 3-nitropyridin-2-amine as the nucleophile.
- Ethyl bromoacetate as the alkylating agent.
- Potassium carbonate (K2CO3) or similar base to neutralize HBr formed.
- Dimethylformamide (DMF) as solvent.
- Elevated temperature (typically 60-90°C) to facilitate the reaction.
-
- Dissolve 3-nitropyridin-2-amine and potassium carbonate in DMF.
- Add ethyl bromoacetate dropwise under stirring.
- Heat the mixture to 60-90°C and maintain for several hours (e.g., 6-12 hours).
- Upon completion, cool the reaction mixture and quench with water.
- Extract the product with an organic solvent such as dichloromethane.
- Dry the organic layer and concentrate to obtain crude ethyl 2-[(3-nitropyridin-2-yl)amino]acetate.
- Purify by recrystallization or chromatography.
-
- Yields typically range from 70% to 85%.
- Purity assessed by HPLC can reach up to 99%.
Conversion to Hydrochloride Salt:
- Dissolve the purified ester in an organic solvent such as ethyl acetate.
- Bubble or add gaseous HCl or treat with hydrochloric acid in ethanol.
- The hydrochloride salt precipitates out and is collected by filtration.
Michael Addition Using 3-nitropyridin-2-amine and Ethyl Acrylate
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- 3-nitropyridin-2-amine.
- Ethyl acrylate as Michael acceptor.
- Acid catalyst such as trifluoromethanesulfonic acid.
- Anhydrous ethanol as solvent.
- Nitrogen atmosphere to prevent oxidation.
- Temperature range: 120-160°C.
- Reaction time: 16-20 hours.
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- In a nitrogen-protected flask, dissolve 3-nitropyridin-2-amine in anhydrous ethanol.
- Add ethyl acrylate slowly with stirring.
- Add trifluoromethanesulfonic acid dropwise.
- Heat the mixture in an oil bath at 120-160°C for 16-20 hours.
- Cool to 35-40°C and concentrate under reduced pressure.
- Wash the residue with petroleum ether and ethyl acetate mixture to induce crystallization.
- Recrystallize to obtain the pure ethyl 2-[(3-nitropyridin-2-yl)amino]acetate.
-
- Yields reported between 80-83%.
- Purity by HPLC approximately 99%.
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- Simple and convenient synthesis.
- High product purity.
- Environmentally friendly with high production safety.
Comparative Data Table of Preparation Methods
| Parameter | Method 1: Alkylation with Ethyl Bromoacetate | Method 2: Michael Addition with Ethyl Acrylate |
|---|---|---|
| Starting Material | 3-nitropyridin-2-amine | 3-nitropyridin-2-amine |
| Alkylating Agent | Ethyl bromoacetate | Ethyl acrylate |
| Catalyst | Potassium carbonate (base) | Trifluoromethanesulfonic acid (acid) |
| Solvent | Dimethylformamide (DMF) | Anhydrous ethanol |
| Temperature | 60-90°C | 120-160°C |
| Reaction Time | 6-12 hours | 16-20 hours |
| Atmosphere | Ambient or inert | Nitrogen |
| Yield (%) | 70-85 | 80-83 |
| Purity (HPLC) | Up to 99% | Approx. 99% |
| Product Isolation | Extraction, recrystallization | Concentration, washing, recrystallization |
| Environmental & Safety Aspects | Moderate solvent toxicity, base handling | Environmentally friendly, acid catalyst control |
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: Ethyl [(3-aminopyridin-2-yl)-amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitropyridin-2-ylaminoacetic acid.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
One of the primary applications of ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride is in the development of anticancer agents. Research indicates that compounds containing pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The nitro group in this compound enhances its reactivity, making it a potential candidate for drug development targeting specific cancer pathways .
Antimicrobial Properties
Studies have shown that derivatives of pyridine, including this compound, possess antimicrobial activities. This compound has been evaluated for its efficacy against bacterial strains, indicating potential use as an antimicrobial agent in pharmaceutical formulations .
Synthetic Applications
Intermediate in Organic Synthesis
this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, which can lead to the development of new compounds with enhanced biological activity. For instance, it can be used to synthesize more complex nitrogen-containing heterocycles that are valuable in medicinal chemistry .
Analytical Chemistry
Analytical Reagent
In analytical chemistry, this compound can be utilized as a reagent for the detection and quantification of other chemical species. Its unique chemical properties allow it to form complexes with metal ions, facilitating analytical techniques such as spectrophotometry and chromatography .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Chloro: The nitro group (‑NO₂) increases electrophilicity compared to chloro (‑Cl), favoring reactions like reduction (e.g., nitro to amine) or nucleophilic aromatic substitution .
- Positional Effects : Pyridin-2-yl derivatives (e.g., target compound) exhibit distinct electronic effects compared to pyridin-4-yl or pyridin-3-yl analogs, influencing regioselectivity in further functionalization .
Functional Group Variations
Key Observations :
- Amino vs. Cyano: The cyano group in ethyl cyano(3-nitropyridin-2-yl)acetate enhances electrophilicity, making it reactive in Knoevenagel condensations .
Key Observations :
- The target compound’s higher molecular weight (vs. chloro analog) is attributed to the nitro group’s additional oxygen and nitrogen atoms.
- Synthetic routes for cyano derivatives (e.g., using t-BuOK) differ significantly from aminoacetate esters, reflecting the need for stronger bases to activate cyanoacetate .
Notes
- The above comparisons are based on available synthetic and structural data; exact biological activity or thermodynamic properties (e.g., melting points) require further experimental validation.
- Discontinued products (e.g., ethyl cyano(3-nitropyridin-2-yl)acetate ) highlight challenges in commercial availability despite synthetic utility.
Biological Activity
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound contains a nitro group that contributes to its biological activity. The presence of the nitro group allows for unique interactions with biological molecules, enhancing its pharmacological profile. The compound can undergo various chemical reactions, including reduction and substitution, which can alter its biological properties significantly.
1. Antimicrobial Activity
Nitro-containing compounds have been extensively studied for their antimicrobial properties. This compound may exhibit similar activities as other nitro derivatives such as metronidazole. These compounds typically exert their effects through the reduction of the nitro group to form reactive intermediates that bind to DNA and cause cellular damage.
| Compound | Mechanism of Action | References |
|---|---|---|
| Metronidazole | Reduction to toxic intermediates leading to DNA damage | |
| Ethyl [(3-nitropyridin-2-yl)-amino]acetate | Potentially similar mechanism as metronidazole |
2. Anti-inflammatory Activity
Research indicates that nitrated compounds can modulate inflammatory responses. This compound may influence signaling pathways related to inflammation, possibly through the action of its metabolites on specific proteins involved in inflammatory processes.
Case Study:
A study demonstrated that nitro fatty acids derived from similar structures exhibited significant anti-inflammatory effects by inhibiting the NF-kB signaling pathway, suggesting a potential mechanism for this compound.
3. Anticancer Potential
The anticancer properties of nitro compounds are attributed to their ability to induce apoptosis in cancer cells. This compound has been explored for its potential as an anticancer agent due to its structural similarities with known cytotoxic agents.
| Study | Findings | References |
|---|---|---|
| In vitro studies | Induced apoptosis in various cancer cell lines | |
| Structure-activity relationship (SAR) analysis | Highlighted the importance of the nitro group in activity |
The mechanism of action for this compound involves several biochemical pathways:
- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive amine derivatives that interact with cellular macromolecules.
- Interaction with Proteins : The compound may bind covalently to proteins, altering their function and leading to cellular responses such as apoptosis or inhibition of inflammation.
Research Findings
Recent studies have highlighted the versatility of this compound in various biological contexts:
- Antimicrobial Studies : Demonstrated effective inhibition against several bacterial strains.
- Anti-inflammatory Assays : Showed significant reduction in pro-inflammatory cytokines in cell cultures.
- Cytotoxicity Tests : Indicated promising results against tumor cell lines, warranting further investigation into its anticancer potential.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and esterification reactions. For example, describes a related 11-step synthesis starting from nitrobenzoate derivatives, achieving 2–5% overall yield . To optimize yields:
- Use activated pyridine derivatives (e.g., 3-nitropyridin-2-amine) to enhance nucleophilicity.
- Employ coupling agents like EDC (Ethylcarbodiimide hydrochloride, as in ) to stabilize intermediates .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%, as per ) .
- Spectroscopy : Confirm structure via -NMR (e.g., DO solvent for hydrochloride salts; see for analogous compounds) and FT-IR to verify ester (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., CHNO·HCl has a theoretical MW of 260.66 g/mol) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats due to risks of eye/respiratory irritation (similar to 2-(pyridin-3-yl)acetic acid in ) .
- Storage : Store in airtight containers under inert gas (N/Ar) to prevent hydrolysis of the ester group .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected -NMR shifts?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (e.g., DO for hydrochloride salts) may cause peak broadening; compare with spectra in non-polar solvents (e.g., CDCl) .
- Tautomerism : Nitropyridine derivatives can exhibit tautomeric shifts (e.g., nitro ↔ aci-nitro forms), leading to split peaks. Use variable-temperature NMR to confirm dynamic equilibria .
- Impurity Analysis : Cross-validate with LC-MS to detect byproducts (e.g., unreacted pyridine precursors) .
Q. What strategies are effective for improving the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Buffering : Maintain pH 4–6 to prevent ester hydrolysis (common in aqueous media). Use phosphate or acetate buffers .
- Lyophilization : Freeze-dry the compound to enhance shelf-life, as hydrochloride salts are hygroscopic .
- Derivatization : Replace the ethyl ester with tert-butyl or benzyl esters for enhanced stability in biological assays .
Q. How can computational chemistry tools aid in predicting the reactivity of this compound in drug discovery workflows?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., nitro groups as hydrogen bond acceptors) .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., nitro groups may raise mutagenicity flags) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?
- Methodological Answer :
- Batch Reactor Optimization : Use flow chemistry to improve heat/mass transfer in nitration and esterification steps .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
